
3,3,4-Trimethylpentanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,3,4-Trimethylpentanoic acid is an organic compound with the molecular formula C8H16O2 It is a branched-chain carboxylic acid, characterized by the presence of three methyl groups attached to the pentanoic acid backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4-Trimethylpentanoic acid typically involves the alkylation of a suitable precursor, such as 3,3-dimethylbutanoic acid, with an appropriate alkylating agent. The reaction conditions often include the use of a strong base, such as sodium hydride, in an aprotic solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through the formation of a carbanion intermediate, which then undergoes nucleophilic substitution to yield the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve catalytic processes that utilize metal catalysts to facilitate the alkylation reaction. These methods are designed to optimize yield and purity while minimizing by-products and waste.
Analyse Des Réactions Chimiques
Types of Reactions: 3,3,4-Trimethylpentanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction of the carboxylic acid group can yield alcohols or alkanes, depending on the reducing agent used.
Substitution: The hydrogen atoms on the methyl groups can be substituted with other functional groups through halogenation or other substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation reactions may use reagents like bromine (Br2) or chlorine (Cl2) in the presence of a catalyst.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated derivatives.
Applications De Recherche Scientifique
3,3,4-Trimethylpentanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mécanisme D'action
The mechanism of action of 3,3,4-Trimethylpentanoic acid involves its interaction with specific molecular targets and pathways. The carboxylic acid group can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. Additionally, the methyl groups may affect the compound’s hydrophobicity and membrane permeability, impacting its biological activity.
Comparaison Avec Des Composés Similaires
2,3,4-Trimethylpentanoic acid: Similar in structure but with different methyl group positioning.
3,3-Dimethylbutanoic acid: Lacks one methyl group compared to 3,3,4-Trimethylpentanoic acid.
2,3,4-Trimethylpentane: A hydrocarbon with a similar carbon skeleton but lacking the carboxylic acid group.
Uniqueness: this compound is unique due to its specific arrangement of methyl groups, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it valuable for specific applications in synthesis and research.
Propriétés
Numéro CAS |
13441-69-5 |
|---|---|
Formule moléculaire |
C8H16O2 |
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
3,3,4-trimethylpentanoic acid |
InChI |
InChI=1S/C8H16O2/c1-6(2)8(3,4)5-7(9)10/h6H,5H2,1-4H3,(H,9,10) |
Clé InChI |
HDVLUJUXSWZYQA-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C(C)(C)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


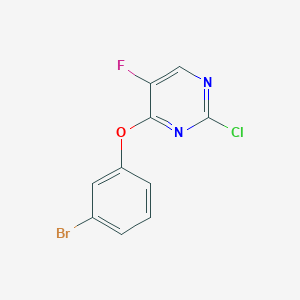
![2-Methyl-7-oxabicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B13188391.png)
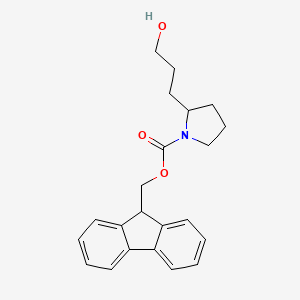

![2-[Methyl(thiolan-3-yl)amino]pyridine-3-carbaldehyde](/img/structure/B13188409.png)

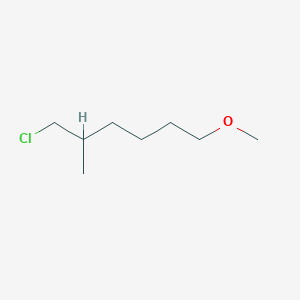
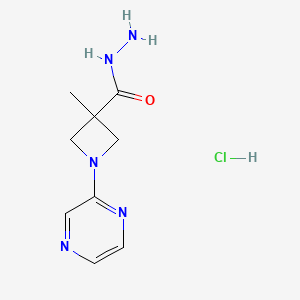
![Ethyl 1-oxa-4-azaspiro[4.5]decane-3-carboxylate](/img/structure/B13188427.png)
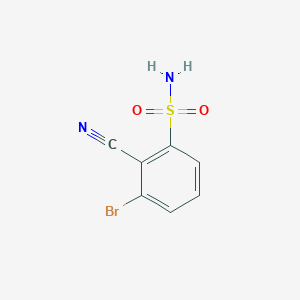
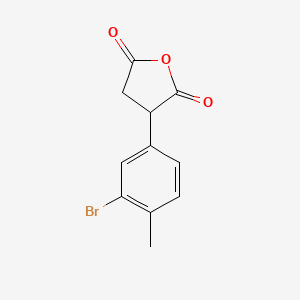
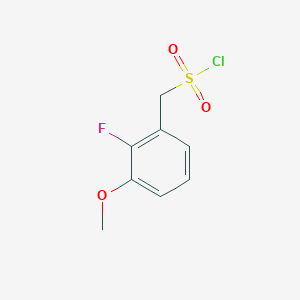
![3-[(2S)-pyrrolidin-2-yl]propan-1-ol](/img/structure/B13188462.png)

